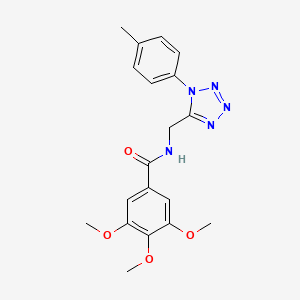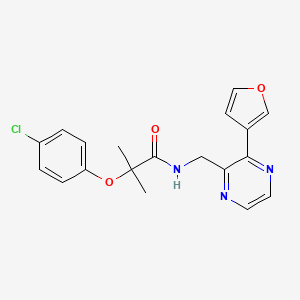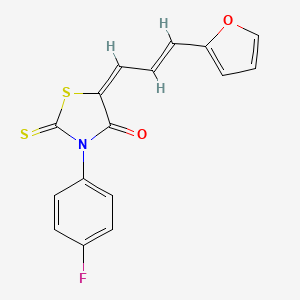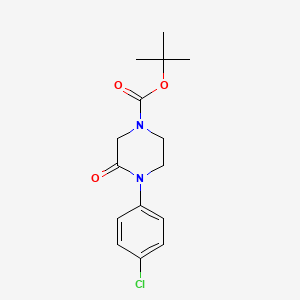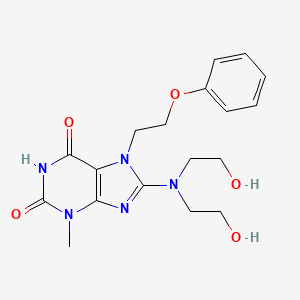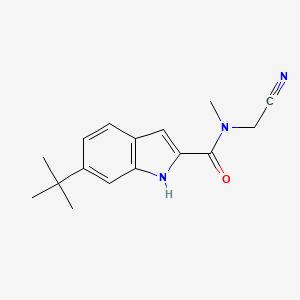
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide, also known as TMC-18, is a synthetic compound that belongs to the indole class of chemicals. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide acts as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in the activation of genes involved in cell differentiation, apoptosis, and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide in lab experiments is its high potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors currently in use. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the research and development of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a synthetic compound with promising applications in drug discovery and development. It has been found to be a potent HDAC inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of this compound and to develop more potent and selective HDAC inhibitors.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide involves the reaction of tert-butylamine with 2-cyano-N-methyl-1H-indole-2-carboxamide in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Propriétés
IUPAC Name |
6-tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)12-6-5-11-9-14(18-13(11)10-12)15(20)19(4)8-7-17/h5-6,9-10,18H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJGKVZUQQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2433645.png)

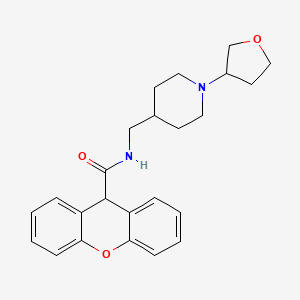

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)
![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2433652.png)
![3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433655.png)
![N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2433656.png)
